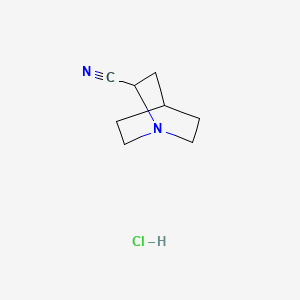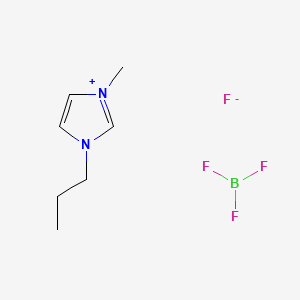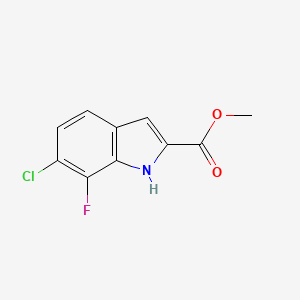
Oxo(oxoauriooxy)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(oxoauriooxy)gold, also known as digold trioxide or gold(III) oxide, is a compound with the molecular formula Au₂O₃. It is a black powder that gradually decomposes when exposed to normal temperatures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxo(oxoauriooxy)gold can be synthesized by heating gold hydroxide at temperatures between 140°C and 150°C until a constant weight is achieved. This process results in the formation of Au₂O₃. The compound can also be prepared by the reaction of gold with oxygen at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is typically produced through controlled oxidation processes. These methods involve the careful regulation of temperature and oxygen concentration to ensure the formation of the desired compound without significant decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(oxoauriooxy)gold undergoes several types of chemical reactions, including:
Oxidation: The compound can be reduced to elemental gold by exposure to carbon monoxide or hydrogen peroxide.
Reduction: It can be reduced to gold(I) oxide at temperatures around 160°C and to elemental gold at 250°C.
Substitution: The compound can react with hydrochloric acid, nitric acid, sodium hydroxide, or sodium cyanide solutions
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid (HCl): Dissolves the compound to form chloroauric acid.
Nitric Acid (HNO₃): Reacts with the compound to form gold nitrate.
Sodium Hydroxide (NaOH): Forms sodium aurate.
Sodium Cyanide (NaCN): Forms sodium dicyanoaurate.
Major Products Formed
The major products formed from these reactions include elemental gold, gold(I) oxide, chloroauric acid, gold nitrate, sodium aurate, and sodium dicyanoaurate .
Applications De Recherche Scientifique
Oxo(oxoauriooxy)gold has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit enzyme activity and induce cytogenetic damage
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of oxo(oxoauriooxy)gold involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity, such as Na/K-ATPase, by binding to specific sites on the enzyme. This inhibition can lead to cytotoxic effects, making it a potential anticancer agent . Additionally, the compound can interact with DNA and proteins, leading to redox processes and further contributing to its cytotoxicity .
Comparaison Avec Des Composés Similaires
Oxo(oxoauriooxy)gold can be compared with other similar compounds, such as:
Gold(I) Oxide (Au₂O): Similar in composition but differs in oxidation state and reactivity.
Potassium Ferrate (K₂FeO₄): Another transition metal oxo complex with different metal and oxidation state.
Osmium Tetroxide (OsO₄): A well-known oxidizing agent with different metal and oxidation state
Uniqueness
Its ability to undergo multiple types of reactions and its potential as an anticancer agent further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
oxo(oxoauriooxy)gold |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXXODKTLDKCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Au]O[Au]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.931 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-isopropyl-1H-pyrazolo[3,4-B]pyridine-6-carboxylate](/img/structure/B8245089.png)
![3-(Tributylstannyl)imidazo[1,2-A]pyrazine](/img/structure/B8245097.png)



![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)






